molecular formula C11H12F3NO B2457337 3-Phenyl-3-(trifluoromethyl)morpholine CAS No. 1639963-96-4

3-Phenyl-3-(trifluoromethyl)morpholine

Cat. No.: B2457337
CAS No.: 1639963-96-4
M. Wt: 231.218
InChI Key: HMBVPIVVXPSBEY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-3-(trifluoromethyl)morpholine is a sophisticated chemical building block designed for research and development in medicinal chemistry and drug discovery. The compound features a morpholine ring, a ubiquitous pharmacophore in approved drugs, substituted with a phenyl ring and a metabolically stable trifluoromethyl group . This structure makes it a valuable intermediate for constructing novel bioactive molecules. The primary research application of this compound lies in its use as a key synthon for the synthesis of potential pharmaceutical agents. The morpholine ring is known to improve the aqueous solubility of lipophilic scaffolds and can influence the pharmacokinetic properties of a drug candidate . Meanwhile, the trifluoromethyl group is a common moiety in modern agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . Researchers can leverage this building block in various synthetic transformations, including cross-coupling reactions and reductive amination, to create targeted libraries for high-throughput screening. It is important to note that while the precise isomer this compound is the subject of this page, related isomers such as 4-(3-(trifluoromethyl)phenyl)morpholine are established structures in chemical databases . The biological activity and specific research applications of this exact isomer are a promising area for ongoing investigation. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-phenyl-3-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10(8-16-7-6-15-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBVPIVVXPSBEY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@](N1)(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Phenyl 3 Trifluoromethyl Morpholine and Analogous Compounds

Strategies for Morpholine (B109124) Ring Construction with Trifluoromethyl and Phenyl Substituents

The construction of the morpholine ring in compounds such as 3-Phenyl-3-(trifluoromethyl)morpholine involves forming a six-membered heterocycle containing both oxygen and nitrogen atoms. The key challenges lie in the introduction of the trifluoromethyl (CF3) group and the creation of a quaternary carbon center (C3) bearing both the CF3 and phenyl groups.

A fundamental and versatile strategy for forming the morpholine backbone is the aza-Michael addition, which involves the conjugate addition of an amine to an electron-deficient alkene. researchgate.netnih.gov This reaction is a powerful tool for creating carbon-nitrogen bonds. researchgate.net In the context of trifluoromethylated morpholine synthesis, this approach can be part of a cascade reaction. nih.govfrontiersin.org

The process typically begins with a Michael acceptor, such as a fluorinated α,β-unsaturated ketone or ester, reacting with a suitable amino alcohol. The nitrogen atom of the amino alcohol acts as the nucleophile, attacking the β-carbon of the unsaturated system. This initial addition is followed by an intramolecular cyclization, where the hydroxyl group of the amino alcohol attacks an electrophilic carbon, often displacing a leaving group, to close the ring and form the morpholine structure. This synthetic strategy has been applied to prepare various N-heterocyclic derivatives. researchgate.net For instance, the aza-Michael addition of primary amines to itaconates is known to undergo a subsequent intramolecular cyclization to form an N-substituted pyrrolidone ring, demonstrating the power of this cascade approach. frontiersin.org

A specific example of this pathway involves the reaction of fluorinated α-bromoenones with amino alcohols. The key steps are:

Aza-Michael Addition : The amine functionality of the amino alcohol adds to the carbon-carbon double bond of the α-bromoenone.

Intramolecular Cyclization : The resulting intermediate undergoes an intramolecular Williamson ether synthesis; the alkoxide formed from the alcohol attacks the carbon bearing the bromine atom, displacing the bromide and forming the morpholine ring.

This sequence efficiently assembles the core heterocyclic structure while incorporating the necessary fluorinated substituent.

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in modern chemical synthesis. For trifluoromethylated morpholines, stereoselective methods are employed to create specific isomers, which can have distinct biological activities.

Copper-catalyzed reactions have emerged as powerful tools for constructing complex molecules. beilstein-journals.orgnih.gov A notable method for the stereoselective synthesis of morpholines is the copper(II)-promoted oxyamination of alkenes. nih.gov This reaction involves the simultaneous addition of an oxygen and a nitrogen atom across a double bond. nih.govresearchgate.net

In a typical procedure, a copper(II) 2-ethylhexanoate (B8288628) promoted reaction facilitates an intramolecular addition of an alcohol and an intermolecular coupling with an amine across an alkene. nih.gov This process yields 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.govresearchgate.net The reaction is thought to proceed via an initial addition of the alcohol moiety to the alkene. nih.gov This method provides direct access to aminomethyl-functionalized morpholines from alkenols, which are valuable synthons in drug discovery. nih.gov

Substrate TypeCatalystKey TransformationOutcomeReference
AlkenolsCopper(II) 2-ethylhexanoateIntramolecular alcohol addition & Intermolecular amine coupling2-Aminomethyl morpholines nih.gov
2-AllylanilinesCopper(II) catalystIntra/intermolecular alkene diamination2-Aminomethyl indolines nih.gov

The Michael addition is a cornerstone reaction for C-C bond formation and can be adapted for the stereoselective synthesis of compounds with trifluoromethylated tertiary carbons. acs.org The reaction of nucleophiles with (E)-3-(trifluoromethyl)acrylates allows for the creation of a stereogenic carbon center featuring a trifluoromethyl group. acs.org

This approach is particularly useful for building precursors to the morpholine ring. By carefully selecting the nucleophile and reaction conditions, the stereochemistry of the newly formed tertiary carbon can be controlled. Subsequent chemical transformations can then be used to cyclize these intermediates into the desired morpholine derivatives. The development of asymmetric methods to construct stereogenic carbon centers with a trifluoromethyl group from prochiral trifluoromethylated substrates is an area of significant research. acs.org

Crystallization-induced diastereoselective transformation (CIDT) is a powerful technique for obtaining a single, desired diastereomer from a mixture. rsc.org This process relies on the equilibration of two or more diastereomers in solution while one diastereomer selectively crystallizes due to its lower solubility. nih.gov The equilibrium then shifts, converting the soluble diastereomer(s) into the less soluble one, ultimately leading to a high yield of a single isomer. rsc.orgnih.gov

This method has been successfully applied to the synthesis of complex heterocyclic compounds, including morpholine derivatives used as intermediates for pharmacologically active agents. nih.gov For example, a three-component condensation followed by a crystallization-induced asymmetric transformation was used to construct a key intermediate for a substance P inhibitor. nih.gov This technique can be used to control up to three contiguous stereogenic centers, leveraging the configurational instability of certain functional groups to achieve thermodynamic control over the final product's stereochemistry. nih.gov The process is environmentally friendly and can be highly stereoselective, making it suitable for industrial-scale synthesis. researchgate.net

TechniquePrincipleApplicationOutcomeReference
Crystallization-Induced Diastereomer Transformation (CIDT)Equilibration of diastereomers in solution with selective crystallization of one isomer.Asymmetric synthesis of a substance P inhibitor intermediate.A single diastereomer is obtained in high yield. nih.gov
Catalyst-Mediated CIDTMerging enantioselective organocatalysis with thermodynamic stereocontrol via crystallization.Synthesis of γ-nitro β-keto amides with three contiguous stereocenters.Crystalline nitro ketone adducts in good to excellent yields and stereoselectivities. nih.gov

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govamanote.comnih.gov These strategies are highly desirable for the assembly of complex heterocyclic systems like trifluoromethylated morpholines.

An operationally simple one-pot reaction can be designed to combine key bond-forming events, such as an aza-Michael addition and a subsequent cyclization, without the need to isolate intermediates. For example, protocols have been developed for the one-pot preparation of 1-aryl-3-trifluoromethylpyrazoles using in-situ generated nitrile imines, demonstrating the feasibility of this approach for other trifluoromethylated heterocycles. nih.gov Similarly, the synthesis of trifluoromethylated 2,3-dihydro-1H-imidazoles has been achieved through one-pot procedures. nih.gov Applying this principle to morpholine synthesis would involve selecting reactants that, under a single set of conditions, sequentially form the C-N and C-O bonds necessary to construct the heterocyclic ring.

Stereoselective Approaches to Trifluoromethylated Morpholines

Introduction of the Trifluoromethyl Moiety onto Morpholine Scaffolds

The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. Several methods have been established for the introduction of this moiety onto morpholine rings, each with its own advantages and substrate scope.

A notable method for nucleophilic trifluoromethylation involves the use of stable, easily handled reagents derived from morpholine itself. One such reagent is 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine. This compound serves as a nucleophilic CF3 source, reacting with various electrophiles, particularly carbonyl compounds.

The synthesis of this reagent often starts from fluoroform (HCF3), an environmentally benign and inexpensive feedstock. The reaction of fluoroform with a suitable base in the presence of N-formylmorpholine can generate a stable adduct that, after silylation, yields the desired trifluoromethylating agent. This reagent can then be used to introduce the CF3 group onto other molecules. For instance, in the presence of a fluoride (B91410) source such as cesium fluoride (CsF), it can trifluoromethylate aromatic ketones and aldehydes.

Substrate (Ketone/Aldehyde)ProductYield (%)
Benzophenone2,2,2-Trifluoro-1,1-diphenylethanol92
4-Chlorobenzophenone1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol95
4-Methoxybenzophenone2,2,2-Trifluoro-1-(4-methoxyphenyl)-1-phenylethanol90
Benzaldehyde2,2,2-Trifluoro-1-phenylethanol85
2-Naphthaldehyde2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanol70

This table presents the yields of α-trifluoromethyl alcohols from the reaction of 4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine with various carbonyl compounds.

Deoxofluorination is a powerful strategy for converting carbonyl groups and alcohols into their corresponding fluorinated analogs. Sulfur tetrafluoride (SF4) and its derivatives are common reagents for these transformations. While SF4 itself is a toxic gas requiring specialized handling, more user-friendly reagents like diethylaminosulfur trifluoride (DAST) and morpholinosulfur trifluoride (morpho-DAST) have been developed.

These reagents can convert a carbonyl group on a morpholine precursor into a difluoromethylene group (CF2) or a hydroxyl group into a fluoro group (F). For example, a ketone precursor of a morpholine derivative can be treated with DAST or a similar reagent to yield the corresponding gem-difluoride. The reaction mechanism generally involves the formation of a sulfur-based intermediate followed by nucleophilic fluoride delivery. The choice of reagent and reaction conditions can influence the efficiency and selectivity of the fluorination.

ReagentSubstrate TypeProduct Type
Sulfur Tetrafluoride (SF4)Carboxylic AcidsTrifluoromethyl compounds
Sulfur Tetrafluoride (SF4)Aldehydes/KetonesGeminal difluorides
Diethylaminosulfur Trifluoride (DAST)AlcoholsAlkyl fluorides
Diethylaminosulfur Trifluoride (DAST)KetonesGeminal difluorides
Morpholinosulfur Trifluoride (Morpho-DAST)AlcoholsAlkyl fluorides

This table summarizes the transformations of different functional groups using sulfur-based deoxofluorinating agents.

Electrochemical methods offer a modern and often milder alternative for the introduction of fluorinated groups. Direct anodic oxidation provides a means to generate reactive trifluoromethyl radicals or their equivalents, which can then be incorporated into organic molecules.

A recently developed method describes the electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols to synthesize CF3-containing morpholines. acs.org This process involves the direct anodic oxidation of a trifluoromethylating agent, such as the Langlois reagent (sodium triflinate), under constant current electrolysis. acs.org This generates a trifluoromethyl radical that participates in a cyclization reaction with the alkenyl alcohol precursor, leading to the formation of 2-(2,2,2-trifluoroethyl)morpholine (B3240792) derivatives in moderate to high yields. acs.org This technique is advantageous due to its mild reaction conditions and the use of an inexpensive and easy-to-handle trifluoromethyl source. acs.org

Substrate (N-Tethered Alkenyl Alcohol)ProductYield (%)
N-Allyl-2-aminoethanol derivative2-(2,2,2-Trifluoroethyl)morpholine derivative75
N-(2-Methylallyl)-2-aminoethanol derivative5-Methyl-2-(2,2,2-trifluoroethyl)morpholine derivative68
N-Cinnamyl-2-aminoethanol derivative5-Phenyl-2-(2,2,2-trifluoroethyl)morpholine derivative55

This table illustrates the yields of trifluoroethylated morpholines synthesized via direct anodic oxidation. acs.org

Phenyl Group Incorporation and Functionalization on the Morpholine Core

The introduction of a phenyl group onto the morpholine ring is a key step in the synthesis of this compound. This can be achieved through various C-N and C-C bond-forming reactions.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. The N-arylation of the morpholine nitrogen can be efficiently achieved using cocatalyst systems, such as a combination of iron and copper salts. These methods are often more cost-effective and environmentally benign compared to palladium-catalyzed reactions.

In a typical procedure, the morpholine nitrogen acts as a nucleophile, and an aryl halide (e.g., bromobenzene) serves as the electrophilic partner. The iron and copper catalysts work in concert to facilitate the coupling reaction, often in the presence of a base. This methodology is applicable to a wide range of nitrogen heterocycles and aryl halides, allowing for the synthesis of a diverse library of N-aryl morpholine derivatives.

Aryl HalideN-HeterocycleCatalyst SystemBaseYield (%)
IodobenzeneMorpholineCuI / L-prolineK2CO392
BromobenzeneMorpholineFe(acac)3 / Cu(OAc)2K2CO385
4-ChlorotolueneMorpholineCuI / trans-1,2-CyclohexanediamineK3PO478
1-Bromo-4-methoxybenzeneMorpholineCu2OCs2CO390

This table provides examples of N-arylation reactions of morpholine with various aryl halides using different copper-based catalyst systems.

Condensation reactions provide another versatile route for constructing and functionalizing the morpholine ring. These reactions typically involve the formation of a new bond with the elimination of a small molecule, such as water. For instance, the synthesis of certain morpholine derivatives can be achieved through the condensation of an appropriate amino alcohol with a carbonyl compound, followed by cyclization.

Furthermore, existing morpholine scaffolds can be derivatized through various reactions to introduce or modify substituents. For example, the reaction of a morpholin-2-one (B1368128) with an aldehyde or ketone can lead to the formation of a new carbon-carbon bond at the 3-position. These derivatization approaches allow for the fine-tuning of the molecule's structure and properties. Recent studies have also explored the use of morpholine derivatives as organocatalysts in condensation reactions, such as the 1,4-addition of aldehydes to nitroolefins. researchgate.net

Reaction TypeReactantsProduct
Reductive Amination/Cyclizationα-Chloroaldehyde, N-substituted-2-aminoethanolSubstituted Morpholine
Michael Addition/CyclizationN-Substituted-glycinol, α,β-Unsaturated esterSubstituted Morpholine
CondensationIsatin derivative, Aminophenoxy derivativeAromatic-imino-1H-indole with morpholine moiety
Oxidative ImidationN-Phenyl morpholine-2-one, Phthalimide3-(1,3-Dioxoindolin-2-yl)-4-phenylmorpholin-2-one

This table showcases different condensation and derivatization reactions for the synthesis and functionalization of morpholine derivatives.

Chemo- and Regioselective Considerations in Synthesis

The selective synthesis of this compound requires careful control over both chemoselectivity (differentiating between reactive functional groups) and regioselectivity (controlling the position of bond formation). These considerations are paramount in multistep syntheses to avoid the formation of undesired side products and to ensure high yields of the target molecule.

A plausible and efficient synthetic approach to (S)-3-(4-(trifluoromethyl)phenyl)morpholine has been developed utilizing a biocatalytic strategy. This method leverages the high selectivity of enzymes to construct the chiral core of the molecule. The synthesis likely commences from a readily available starting material such as 4'-(trifluoromethyl)acetophenone (B133978).

The key steps and the associated chemo- and regioselective considerations are outlined below:

Step 1: Formation of an Imine Intermediate

The initial step would involve the reaction of an acetophenone (B1666503) derivative with a suitable amino alcohol to form an imine or an enamine intermediate. The choice of the amino alcohol is critical as it will ultimately form the backbone of the morpholine ring. For instance, the reaction of 4'-(trifluoromethyl)acetophenone with an amino alcohol like 2-amino-2-methyl-1-propanol (B13486) could be envisioned.

Chemoselectivity: The primary challenge in this step is to ensure that the ketone carbonyl group reacts selectively with the amine functionality of the amino alcohol, without significant side reactions involving the hydroxyl group. This is typically achieved under conditions that favor imine formation, such as azeotropic removal of water.

Regioselectivity: The regioselectivity is inherently controlled by the choice of reactants, leading to the formation of the desired imine precursor for the subsequent reduction.

Step 2: Enantioselective Imine Reduction

The crucial enantioselective step involves the reduction of the prochiral imine to a chiral amine. This transformation can be effectively catalyzed by an imine reductase (IRED), an enzyme known for its high stereoselectivity. The use of a specific IRED would favor the formation of the desired (S)-enantiomer.

Chemoselectivity: The IRED must selectively reduce the C=N double bond of the imine without affecting other reducible functional groups that might be present in the molecule, such as the trifluoromethyl group or the aromatic ring. Biocatalysts like IREDs are often highly specific for their target functional group, ensuring excellent chemoselectivity.

Regioselectivity: The regioselectivity of the hydride attack on the imine carbon is directed by the enzyme's active site, leading to the formation of the amine at the correct position.

Step 3: Cyclization to Form the Morpholine Ring

Following the enantioselective reduction, the resulting chiral amino alcohol would undergo cyclization to form the morpholine ring. This is typically an intramolecular nucleophilic substitution, where the hydroxyl group displaces a leaving group. To facilitate this, the amino alcohol intermediate would likely be reacted with a reagent that introduces a good leaving group on the ethanolic side chain.

Chemoselectivity: The cyclization step must proceed without competing intermolecular reactions. By controlling the concentration and reaction conditions, intramolecular cyclization can be favored. The choice of a suitable protecting group for the nitrogen atom of the morpholine ring might be necessary to prevent side reactions.

Regioselectivity: The regioselectivity of the cyclization is governed by the structure of the amino alcohol precursor, ensuring the formation of the six-membered morpholine ring. The intramolecular nature of the reaction directs the nucleophilic attack of the oxygen to the appropriate carbon atom, leading to the desired 3,3-disubstituted morpholine.

Alternative Synthetic Strategies and Selectivity Challenges

While the biocatalytic approach appears to be a highly effective method, other chemical strategies for the synthesis of this compound could be envisioned, each with its own set of chemo- and regioselective challenges.

For example, a strategy involving the construction of the C3-quaternary center via nucleophilic addition to a trifluoromethyl ketone precursor could be considered. This would involve the addition of a phenyl nucleophile (e.g., a Grignard reagent or an organolithium species) to a suitable trifluoromethyl ketone. However, controlling the stereoselectivity of this addition would be a significant challenge.

Another approach could involve the cyclization of a precursor that already contains the C3-quaternary center. The synthesis of such a precursor would be a key challenge, and the subsequent cyclization would need to be carefully controlled to ensure the desired regiochemistry of the morpholine ring formation.

The following table summarizes the key chemo- and regioselective considerations in the proposed biocatalytic synthesis:

Synthetic Step Key Transformation Chemoselectivity Considerations Regioselectivity Considerations
1. Imine FormationKetone + Amino Alcohol → ImineSelective reaction of ketone carbonyl over hydroxyl group.Inherent to the choice of reactants.
2. Imine ReductionImine → Chiral AmineSelective reduction of C=N bond by IRED.Enzyme-controlled hydride attack.
3. CyclizationChiral Amino Alcohol → MorpholineFavoring intramolecular over intermolecular reactions.Intramolecular nature directs ring closure.

Structure Activity Relationship Sar and Pharmacophore Elucidation for 3 Phenyl 3 Trifluoromethyl Morpholine Derivatives

Influence of the Trifluoromethyl Group on Biological Activity and Physicochemical Attributes

The introduction of a trifluoromethyl (-CF₃) group at the C3 position of the phenylmorpholine scaffold is a critical design element that profoundly alters the molecule's properties. wechemglobal.com This group is not merely a placeholder for a methyl group but imparts unique electronic and steric characteristics that significantly modulate the compound's behavior. researchgate.net

One of the most significant effects of the trifluoromethyl group is the enhancement of lipophilicity. mdpi.commdpi.com Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes, such as the blood-brain barrier. nih.gov The -CF₃ group, with a Hansch π value of approximately +0.88, substantially increases the lipophilic character of the parent molecule. mdpi.com This increased lipophilicity can facilitate the permeation of the compound through lipid bilayers, potentially leading to improved bioavailability and access to target sites within the central nervous system. mdpi.comnih.gov The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a lead compound. organic-chemistry.org

CompoundSubstituent at C3Calculated LogP (cLogP)Impact on LipophilicityPotential Effect on Permeation
3-Phenylmorpholine-H~2.1BaselineModerate
3-Phenyl-3-(trifluoromethyl)morpholine-CF₃~3.0IncreasedEnhanced membrane permeation

This interactive table illustrates the influence of the trifluoromethyl group on the lipophilicity of the morpholine (B109124) scaffold. The cLogP values are estimates used for comparative purposes.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.netmdpi.com When placed at the C3 position, its inductive effect significantly reduces the electron density throughout the morpholine ring, including at the nitrogen atom. This reduction in electron density lowers the basicity (pKa) of the morpholine nitrogen. researchgate.net A lower pKa value means the nitrogen is less likely to be protonated at physiological pH. This modulation of basicity is crucial as it can influence the compound's solubility, receptor binding interactions (by altering hydrogen bonding capability), and potential for off-target effects. nih.govresearchgate.net

CompoundKey FeaturepKa (Estimated)BasicityImplication for Biological Interaction
Typical Aliphatic Amines-9-11HighStrong potential for ionic interactions
3-PhenylmorpholinePhenyl group (weakly withdrawing)~7.5 - 8.5ModerateBalanced ionic and hydrogen bonding
This compoundTrifluoromethyl group (strongly withdrawing)~6.0 - 7.0WeakReduced ionic interactions; may alter binding affinity

This interactive table demonstrates the electronic effect of the trifluoromethyl group on the basicity of the morpholine nitrogen. The pKa values are estimates for illustrative comparison.

Role of Phenyl Substitution Pattern and Aromatic Ring Modifications

The phenyl ring in the this compound structure offers a versatile platform for synthetic modification to optimize biological activity. The position of substituents and the nature of the aromatic ring itself are critical components of the pharmacophore.

The specific placement of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) can dramatically alter the compound's interaction with a biological target. While the core topic is this compound, SAR studies often explore isomers to understand the spatial requirements of the binding site. For instance, in studies of related N-aryl-N'-methylguanidines, moving a trifluoromethyl substituent from the 3-position to the 4-position on the phenyl ring resulted in a significant loss of binding affinity for the NMDA receptor. nih.gov This highlights that a freely rotating N′-(3-(trifluoromethyl)-phenyl) group was deemed necessary for optimal binding, and cyclization to restrict this rotation led to lower affinity. nih.gov Such findings underscore the importance of the substituent's position in establishing the correct vector and orientation for key binding interactions.

Compound DerivativePosition of -CF₃ on Phenyl RingRelative Binding Affinity (Hypothetical)Rationale
3-(2-(Trifluoromethyl)phenyl)morpholineOrtho (2-position)LowPotential steric hindrance with the binding pocket.
3-(3-(Trifluoromethyl)phenyl)morpholineMeta (3-position)HighOptimal positioning for key electronic or hydrophobic interactions. nih.gov
3-(4-(Trifluoromethyl)phenyl)morpholinePara (4-position)Moderate to LowSub-optimal orientation within the receptor site. nih.gov

This interactive table illustrates how positional isomerism of the trifluoromethyl group on the phenyl ring can affect biological target recognition, based on principles from related compound series.

Further modification of the phenyl ring with additional substituents, particularly halogens, can fine-tune the activity of this compound derivatives. The introduction of atoms like fluorine, chlorine, or bromine can modify the electronic profile and lipophilicity of the aromatic ring, and also provide additional contact points within a receptor pocket. nih.gov In a series of N'-(3-(trifluoromethyl)phenyl) derivatives, adding a halo substituent at the 5- or 6-position of the phenyl ring generally enhanced binding affinity more than substitution at the 2- or 4-position. nih.gov This demonstrates that the location and nature of the halogen are critical. For example, at the 6-position, affinity increased in the order Cl < Br < F, while at the 5-position, a bromo substituent conferred the highest affinity. nih.gov

Base CompoundAdditional Phenyl SubstituentPositionRelative Binding Affinity (IC₅₀ nM)
N-(1-naphthyl)-N'-(3-(trifluoromethyl)phenyl)-N'-methylguanidineNone-23.5
6-Fluoro614.2
6-Chloro619.3
6-Bromo615.6
5-Bromo513.0
4-Chloro474.0

This interactive table, adapted from data on a related series of NMDA receptor ligands nih.gov, shows the impact of halogenation on the 3-(trifluoromethyl)phenyl ring on biological activity.

Conformational Impact of the Morpholine Ring on Bioactivity

Morpholine as a Privileged Scaffold in Bioactive Molecules

The morpholine ring is a six-membered saturated heterocycle containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. jchemrev.com In medicinal chemistry, it is widely regarded as a "privileged scaffold". nih.govnih.govnih.gov This designation stems from its frequent appearance in the structures of numerous approved drugs and biologically active molecules, demonstrating its ability to interact with a wide range of biological targets. nih.govresearchgate.net The utility of the morpholine moiety is attributed to its advantageous physicochemical, biological, and metabolic properties. researchgate.netresearchgate.net

From a synthetic standpoint, the morpholine ring is a versatile and readily accessible building block, which facilitates the creation of large libraries of compounds for drug discovery programs. nih.govnih.gov Its incorporation into lead compounds has been shown to increase potency and confer desirable drug-like properties. nih.govresearchgate.net The widespread pharmacological activity of morpholine-containing compounds includes anticancer, anti-inflammatory, antibacterial, and antidepressant effects, among others. jchemrev.comijprems.comresearchgate.net

Scaffold Directing Properties and Pharmacophore Alignment for Target Interaction

A pharmacophore is an abstract, three-dimensional arrangement of molecular features that are essential for a molecule to interact with a specific biological target and trigger a response. patsnap.com These features include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. patsnap.com The morpholine ring is not merely a passive framework in a drug molecule; it often serves as a key component of the pharmacophore, actively participating in target binding. jchemrev.comnih.govijprems.com

The structural and electronic properties of the morpholine scaffold are crucial for its role in pharmacophore alignment. The ether oxygen can act as a hydrogen bond acceptor, while the secondary or tertiary amine nitrogen can be a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. This dual functionality allows the morpholine ring to form specific and directional interactions with amino acid residues in a target's binding site, such as the hinge region of kinases. nih.govnih.gov These interactions help to orient the entire molecule in a conformation optimal for binding, effectively "directing" the alignment of other crucial pharmacophoric elements, such as the 3-phenyl and 3-(trifluoromethyl) groups in the case of this compound. The ability of the morpholine moiety to properly position other substituents is a key factor in its contribution to molecular recognition and biological activity. nih.gov

Structure-Based Design Principles for Enhanced Selectivity and Potency

Structure-based drug design leverages the three-dimensional structure of a biological target to design molecules with improved potency and selectivity. For morpholine-containing compounds, this involves rationally modifying the scaffold or its substituents to optimize interactions with the target protein. nih.gov A key goal is to enhance selectivity, which is the ability of a drug to bind to its intended target without affecting other, often closely related, proteins.

A prominent example of this principle is seen in the development of inhibitors for the mammalian target of rapamycin (B549165) (mTOR), a protein kinase that is structurally similar to phosphoinositide 3-kinases (PI3Ks). researchgate.netscilit.com Researchers have demonstrated that modifying the morpholine moiety can lead to dramatic improvements in selectivity for mTOR over PI3Kα. researchgate.netscilit.com

Key design principles include:

Introduction of Steric Bulk: Replacing an unsubstituted morpholine with more sterically hindered versions, such as (R)-3-methylmorpholine or bridged morpholines (e.g., 2,6- or 3,5-ethylene bridged), can profoundly decrease activity against one target while maintaining or increasing potency at another. researchgate.net This is often because of subtle differences in the size and shape of the binding pockets. Molecular modeling suggests that a single amino acid difference between PI3K and mTOR creates a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines, leading to exceptional selectivity. researchgate.netscilit.com

Exploitation of Specific Pockets: The addition of substituents can allow the molecule to access and form favorable interactions within small hydrophobic pockets near the main binding site. nih.gov In the context of this compound derivatives, the trifluoromethyl group is a highly electron-withdrawing moiety that can significantly influence the electronic properties of the phenyl ring and participate in specific interactions, such as dipole-dipole or hydrophobic interactions, thereby enhancing both selectivity and potency. mdpi.com Structure-activity relationship studies on other scaffolds have confirmed that incorporating trifluoromethyl and morpholine moieties can significantly boost the potency and selectivity of inhibitors. mdpi.com

The following table summarizes research findings on how specific substitutions on the morpholine ring of a pyrazolopyrimidine core affect the inhibitory activity and selectivity for mTOR versus PI3Kα.

Morpholine SubstitutionmTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
Unsubstituted0.1830~167-fold
(R)-3-methylmorpholine0.27>8800>32,000-fold
3,5-ethylene bridged0.133400~26,000-fold
2,6-ethylene bridged0.221600~7,200-fold

Data compiled from studies on pyrazolopyrimidine mTOR inhibitors. researchgate.net

These principles demonstrate that the morpholine scaffold is highly amenable to structure-based design, allowing for the fine-tuning of inhibitor properties to achieve high potency and target selectivity.

Molecular Mechanisms of Action and Biological Target Engagement for 3 Phenyl 3 Trifluoromethyl Morpholine and Analogues

Modulation of Key Enzyme Systems and Receptors

The direct inhibitory activity of 3-Phenyl-3-(trifluoromethyl)morpholine on key kinase systems such as Phosphoinositide 3-kinases (PI3K), mammalian target of rapamycin (B549165) (mTOR), FMS-like tyrosine kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is not extensively documented in the available scientific literature. While the morpholine (B109124) moiety is a privileged structure found in various kinase inhibitors, specific data detailing the interaction of the 3-phenyl-3-(trifluoromethyl) variant with these particular kinases remains to be fully elucidated.

The interaction of phenyl-morpholine derivatives with various G protein-coupled receptors is a significant area of research, with notable findings in the modulation of neurokinin and serotonin (B10506) receptors.

Neurokinin-1 (NK1) Receptors: A substantial body of evidence highlights that morpholine-based compounds, particularly those with trifluoromethyl substitutions, are potent antagonists of the Neurokinin-1 (NK1) receptor. The introduction of a morpholine nucleus has been found to enhance NK1 receptor antagonist potency. These antagonists function by blocking the binding of Substance P, a neuropeptide involved in pain transmission, inflammation, and vomiting.

Serotonin (5-HT) Receptors: Analogues of this compound have demonstrated significant activity at serotonin receptors. Specifically, the compound Oxaflozane, which is a prodrug of Flumexadol (2-(3-(Trifluoromethyl)phenyl)morpholine), acts as an agonist of the 5-HT1A and 5-HT2C receptors. It also displays, to a lesser extent, agonist activity at the 5-HT2A receptor. researchgate.net This modulation of the serotonergic system is the basis for its investigation as an antidepressant and anxiolytic agent. researchgate.net

Table 1: Activity of this compound Analogues at Serotonin Receptors

Compound/Analogue Receptor Target(s) Mechanism of Action Potential Application

| Oxaflozane / Flumexadol | 5-HT1A, 5-HT2C, 5-HT2A | Agonist | Antidepressant, Anxiolytic |

Cannabinoid and β-Adrenergic Receptors: Currently, there is limited specific information in the public domain detailing the direct agonistic or antagonistic activities of this compound or its close analogues at cannabinoid (CB1, CB2) or β-adrenergic receptors. While phenylmorpholines are known to interact with central nervous system targets, their specific engagement with these receptor systems has not been a primary focus of published research.

The anti-inflammatory potential of phenyl-morpholine derivatives has been linked to their ability to inhibit key enzymes in the arachidonic acid cascade. The broader class of 4-phenyl morpholine derivatives has been reported to possess anti-inflammatory properties. nih.gov

An analogue bearing a trifluoromethylphenyl group, Morniflumate, is known to function as a non-steroidal anti-inflammatory drug (NSAID). researchgate.net Its mechanism of action involves the inhibition of the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways, which are critical for the production of pro-inflammatory mediators like leukotrienes and prostaglandins (B1171923). researchgate.net

Table 2: Inhibition of Inflammatory Enzymes by a this compound Analogue

Compound/Analogue Enzyme Target(s) Mechanism of Action Therapeutic Class

| Morniflumate | 5-Lipoxygenase (5-LOX), Cyclooxygenase (COX) | Inhibition | Non-steroidal anti-inflammatory drug (NSAID) |

Information regarding the direct inhibition of inducible nitric oxide synthase (iNOS) by this compound is not prominently featured in existing literature.

The potential for this compound and its analogues to act as inhibitors of secretase enzymes, such as γ-secretase and δ-secretase, which are implicated in the pathology of neurodegenerative diseases like Alzheimer's disease, has not been thoroughly investigated in available scientific studies.

While many substituted phenylmorpholine compounds are known to act as releasing agents for monoamine neurotransmitters, specific data on the direct and potent inhibition of monoamine oxidase (MAO-A or MAO-B) enzymes by this compound is scarce. wikipedia.org The primary mechanism described for this class of compounds is typically related to neurotransmitter release rather than enzymatic inhibition. wikipedia.org

The role of this compound or its derivatives as inhibitors of caspases, which are key proteases involved in the apoptotic cascade, is not a well-documented area of research. Consequently, their potential to modulate programmed cell death through this pathway remains to be established.

Cellular Pathway Interventions

Analogues of this compound have demonstrated significant effects on cell proliferation and survival by inducing apoptosis and altering cell cycle progression in cancer cell lines. While direct studies on this compound are limited, the mechanisms observed for related structures provide a framework for its potential actions.

The induction of apoptosis often involves the activation of key regulatory proteins. For instance, certain quinoxaline (B1680401) derivatives and furan-based compounds have been shown to trigger cell death through an apoptotic cascade. researchgate.net One analogue containing a trifluoromethylphenyl group, 3,3'-((4-(trifluoromethyl)phenyl)methylene)bis(2-hydroxynaphthalene-1,4-dione), was found to be selectively cytotoxic to cancer cells while sparing normal cells. nih.gov This selective induction of apoptosis is a highly sought-after characteristic in anticancer drug development. nih.gov

The molecular machinery engaged by these analogues frequently converges on the p53 tumor suppressor pathway. Studies on quinoxaline derivatives show that treatment can lead to the upregulation of p53 and p21 proteins, which are critical mediators of cell cycle arrest and apoptosis. nih.gov This is often accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards programmed cell death. researchgate.netnih.gov Further downstream, the activation of executioner caspases, such as caspase-3 and caspase-7, has been observed, indicating commitment to the apoptotic pathway. researchgate.netfrontierspartnerships.org

In addition to triggering apoptosis, these compounds can modulate the cell cycle. Flow cytometry analyses have revealed that treatment with various analogues can lead to cell cycle arrest at different phases. For example, some compounds cause an accumulation of cells in the G2/M phase, while others elicit arrest at the G1 phase or an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. researchgate.netfrontierspartnerships.org

Table 1: Apoptosis and Cell Cycle Mechanisms in Analogues

Compound Class/Analogue Cell Line(s) Observed Mechanism(s) Reference(s)
Benzo[g]quinoxaline Derivatives MCF-7 Pre-G1 apoptosis, G2/M phase arrest researchgate.net
Furan-based Derivatives - G2/M phase disruption, intrinsic mitochondrial apoptosis researchgate.net
Dihydro-pyranochromenes K562 Sub-G1 accumulation, Caspase-3 activation frontierspartnerships.org
3,3'-((4-(trifluoromethyl)phenyl)methylene)bis(2-hydroxynaphthalene-1,4-dione) CCF-4 (Glioma) Selective apoptosis in cancer cells, p53 induction nih.gov

The anti-inflammatory potential of morpholine-containing compounds is attributed to their ability to interfere with key inflammatory pathways. The mechanisms are multifaceted and can involve the modulation of pro-inflammatory enzymes, signaling cascades, and the production of inflammatory mediators. nih.gov

Key enzymes in the inflammatory process, such as cyclooxygenases (COX) and lipoxygenases (LOX), are potential targets. nih.gov These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

Furthermore, morpholine analogues may exert their effects by modulating intracellular signaling pathways that are crucial for the inflammatory response. These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The NF-κB pathway is a central regulator of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.gov By suppressing the activation of NF-κB and the phosphorylation of kinases like JNK and ERK1/2, these compounds can effectively reduce the expression and release of these inflammatory mediators. nih.gov Some compounds have also been shown to inhibit the production of nitric oxide (NO), another important signaling molecule in inflammation. nih.gov

Several compounds featuring trifluoromethylphenyl or quinoline (B57606) structures have shown promising activity against Mycobacterium tuberculosis and other mycobacterial species. semanticscholar.orgresearchgate.net The mechanisms underlying this activity often involve targeting essential cellular processes unique to the pathogen, such as the biosynthesis of the complex mycobacterial cell wall.

A significant target that has emerged is the mycobacterial membrane protein Large 3 (MmpL3). mdpi.com MmpL3 is an essential transporter responsible for flipping mycolic acid precursors across the inner membrane, a critical step in the construction of the outer membrane of mycobacteria. mdpi.com The antimalarial drug mefloquine (B1676156), which contains a trifluoromethyl group, has been shown to be active against Mycobacterium abscessus by targeting MmpL3. mdpi.com Molecular docking studies suggest that the trifluoromethyl group plays a key role in this interaction, forming hydrophobic contacts within the MmpL3 binding site. mdpi.com This inhibition of mycolic acid metabolism disrupts the integrity of the cell wall, leading to bacterial death. mdpi.com

Other synthetic agents, such as pyrrolodiquinoline derivatives, have also exhibited potent activity against multidrug-resistant (MDR) isolates of M. tuberculosis, suggesting they may operate through novel mechanisms that circumvent existing resistance pathways. nih.govmdpi.com

Table 2: Anti-Mycobacterial Activity and Potential Mechanisms of Analogues

Compound/Analogue Class Target Organism(s) Potential Mechanism/Target Reference(s)
Mefloquine (contains CF3 group) Mycobacterium abscessus Inhibition of mycolic acid metabolism via MmpL3 transporter mdpi.com
2,8-bis(trifluoromethyl)quinoline derivatives Mycobacterium tuberculosis H37Rv Not specified, but potent activity observed semanticscholar.orgresearchgate.net
Pyrrolodiquinoline derivatives M. tuberculosis (MDR isolates) Not specified, but potent against resistant strains nih.gov

Interactions with Biological Macromolecules (Beyond Specific Targets)

The interaction of this compound analogues with their biological targets is governed by a combination of electrostatic and hydrophobic forces. The specific binding mode depends on the topology and chemical environment of the protein's active site.

Docking studies with various receptors have provided insights into these interactions. A common feature is the engagement of the trifluoromethylphenyl moiety within hydrophobic pockets of the active site. mdpi.commdpi.com For example, in the MmpL3 transporter, the trifluoromethyl group of mefloquine establishes hydrophobic contacts with valine and isoleucine residues, while the phenyl ring interacts with a leucine (B10760876) residue. mdpi.com Similarly, studies of phosphine–borane derivatives as progesterone (B1679170) receptor antagonists showed the 3-(trifluoromethyl)phenyl group positioned within a hydrophobic cavity. mdpi.com These hydrophobic interactions are critical for ligand affinity and stabilization within the binding site.

In addition to hydrophobic interactions, the morpholine ring itself can participate directly in binding. The oxygen atom of the morpholine ring, being a Lewis base, can act as a hydrogen bond acceptor. This has been observed in models of morpholine-derived mTOR inhibitors, where the morpholine oxygen is predicted to form a key hydrogen bond within the kinase domain, an interaction crucial for inhibitory activity. nih.gov

The morpholine ring is not merely a passive scaffold but an active component of the pharmacophore—the ensemble of steric and electronic features necessary for a molecule to exert a specific biological effect. nih.gov It is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable properties. e3s-conferences.org

The role of the morpholine ring is multifaceted. Firstly, its inclusion can significantly improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, which are critical for drug development. Secondly, the ring itself contributes to the three-dimensional shape of the molecule, which dictates how it fits into a target's binding site.

Most importantly, the heteroatoms of the morpholine ring can directly participate in molecular interactions with the target protein. e3s-conferences.org As noted previously, the oxygen atom is a potent hydrogen bond acceptor, a common and critical interaction in many enzyme active sites, particularly kinases. nih.gov The nitrogen atom, typically a secondary or tertiary amine, can act as a hydrogen bond donor or acceptor, or it can be protonated at physiological pH, allowing for ionic interactions. This ability to form specific, directed interactions with a biological macromolecule often makes the morpholine ring an indispensable part of the pharmacophore, anchoring the ligand in the correct orientation for optimal activity. nih.gove3s-conferences.org For instance, aryl-morpholines are a recognized pharmacophore for interacting with the PI3K kinase family.

Future Directions in Research on 3 Phenyl 3 Trifluoromethyl Morpholine

The unique structural combination of a phenyl group, a trifluoromethyl moiety, and a morpholine (B109124) ring positions 3-Phenyl-3-(trifluoromethyl)morpholine as a compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the morpholine scaffold is a recognized pharmacophore that improves aqueous solubility and pharmacokinetic profiles. Future research is poised to build upon the foundational knowledge of this and related structures, branching into several key areas that promise to unlock its full therapeutic potential.

Q & A

Advanced Research Question

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry in prochiral intermediates .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) for kinetic separation of enantiomers.
  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol gradients (90:10) for analytical validation .

How does the trifluoromethyl group influence the compound’s physicochemical properties and metabolic stability?

Basic Research Question

  • Lipophilicity : The -CF₃ group increases logP by ~1.2 units, enhancing membrane permeability (e.g., fluoxetine logP = 4.17) .
  • Metabolic stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
  • Solubility : Use co-solvents (DMSO, PEG) to counter low aqueous solubility (e.g., <4 mg/mL in water) .

What in vitro assays are recommended to assess the pharmacokinetic profile of this compound?

Advanced Research Question

  • Caco-2 permeability : Evaluate intestinal absorption using monolayers (Papp >1×10⁻⁶ cm/s indicates high permeability).
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ and intrinsic clearance.
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify free fraction .

How can computational modeling address discrepancies between predicted and experimental binding affinities?

Advanced Research Question

  • Force field refinement : Adjust parameters in AMBER or CHARMM for fluorine interactions.
  • MD simulations : Run 100-ns trajectories to assess conformational dynamics of the ligand-receptor complex.
  • MM/PBSA calculations : Re-score binding energies post-simulation to improve correlation with experimental data .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Basic Research Question

  • Intermediate stability : Low-temperature (−20°C) storage of air-sensitive boronic acid intermediates .
  • Safety : Handle trifluoromethyl reagents (e.g., CF₃I) in fume hoods due to toxicity.
  • Yield optimization : Use flow chemistry for exothermic steps (e.g., Grignard reactions) to improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.